Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-
Description
The compound Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- features a pyrrolidine ring substituted with a methyl group at position 2 and a pyridine moiety at position 1. The pyridine ring is further functionalized with a 3,4-dimethylphenyl group at position 5, connected via a carbonyl bridge.
Properties
CAS No. |
613660-98-3 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[5-(3,4-dimethylphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C19H22N2O/c1-13-6-7-16(9-14(13)2)17-10-18(12-20-11-17)19(22)21-8-4-5-15(21)3/h6-7,9-12,15H,4-5,8H2,1-3H3 |
InChI Key |
AYMZXMHYZMOSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Pyrrolidine derivatives : Commercially available or synthesized via cyclization of amino acids or amino alcohols.
- 5-(3,4-dimethylphenyl)-3-pyridinecarboxylic acid or acid chloride : Prepared by selective substitution on pyridine rings followed by carboxylation or via palladium-catalyzed cross-coupling reactions to install the 3,4-dimethylphenyl group.
Amide Bond Formation
The critical step involves coupling the pyrrolidine nitrogen with the pyridinylcarbonyl group. Common methods include:
- Use of acid chlorides : The pyridinecarboxylic acid derivative is converted to the acid chloride using reagents like thionyl chloride or oxalyl chloride, then reacted with 2-methylpyrrolidine under controlled conditions to form the amide bond.
- Carbodiimide-mediated coupling : Using coupling agents such as EDCI or DCC in the presence of catalytic DMAP to activate the carboxylic acid and facilitate amide bond formation with the pyrrolidine nitrogen.
Introduction of the 2-Methyl Group on Pyrrolidine
- Alkylation of pyrrolidine : Starting from pyrrolidine, selective alkylation at the 2-position can be achieved using methylating agents under base catalysis.
- Chiral synthesis : Employing chiral precursors or asymmetric catalysis to introduce the 2-methyl substituent with stereochemical control.
Functionalization of the Aromatic Rings
- Installation of 3,4-dimethyl groups on phenyl ring : Achieved via electrophilic aromatic substitution or by using pre-substituted arylboronic acids in Suzuki coupling reactions.
- Pyridine ring substitution : Functionalization at the 3-position of pyridine is typically done via directed lithiation or transition metal-catalyzed cross-coupling.
Representative Synthetic Route (Based on Patent and Literature Data)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 5-(3,4-dimethylphenyl)-3-pyridinecarboxylic acid + SOCl2 | Conversion to acid chloride | High yield, moisture sensitive |
| 2 | 2-methylpyrrolidine + acid chloride, base (e.g., triethylamine) | Amide bond formation | Moderate to high yield, requires inert atmosphere |
| 3 | Purification by chromatography or recrystallization | Isolation of pure product | Purity >95% by HPLC |
| 4 | Optional chiral resolution or asymmetric synthesis | To obtain enantiomerically pure compound | Enantiomeric excess >90% |
Analytical and Research Findings
- Reaction monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C), mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure and functional groups.
- Stereochemistry : Chiral HPLC or optical rotation measurements verify stereochemical purity when asymmetric synthesis is employed.
Notes on Optimization and Challenges
- Selectivity : Controlling regioselectivity in pyridine substitution and avoiding over-alkylation on pyrrolidine nitrogen is critical.
- Side reactions : Hydrolysis of acid chlorides and polymerization can occur if moisture is present.
- Scale-up considerations : Use of safer coupling reagents and solvents is preferred for industrial synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Acid chloride coupling | SOCl2, 2-methylpyrrolidine, base | Straightforward, high reactivity | Requires dry conditions, corrosive reagents | 70-90% |
| Carbodiimide coupling | EDCI/DCC, DMAP, pyrrolidine, acid | Mild conditions, less corrosive | Possible urea byproducts, longer reaction times | 60-85% |
| Alkylation for 2-methyl | Methyl halides, base | Direct introduction of methyl group | Possible over-alkylation, requires control | 50-75% |
| Asymmetric synthesis | Chiral catalysts or precursors | High stereoselectivity | More complex, costly | Variable |
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the pyrrolidine ring into a pyrrolidin-2-one structure.
Reduction: Reduction reactions can modify the pyridine ring or the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolidin-2-one derivatives, while reduction can produce various reduced forms of the original compound .
Scientific Research Applications
Medicinal Chemistry
1. Antiviral Activity
Pyrrolidine derivatives have been investigated for their antiviral properties, particularly as inhibitors of main proteases in viruses. A recent study highlighted the effectiveness of pyrrolidine-based compounds against viral infections, demonstrating significant inhibition of protease activity which is crucial for viral replication .
Case Study:
- Compound: Pyrrolidine main protease inhibitors
- Findings: Effective against multiple viruses; demonstrated IC50 values in the low micromolar range.
2. Anticancer Properties
Research has shown that certain pyrrolidine derivatives exhibit notable anticancer activity. For instance, compounds integrated with thiazole and pyridine moieties have been synthesized and tested against various cancer cell lines, revealing promising growth-inhibitory effects .
Case Study:
- Compound: Thiazole-pyridine hybrids
- Findings: Displayed IC50 values as low as 2.01 µM against HT29 cancer cells, indicating high efficacy compared to standard treatments.
Agricultural Applications
Insecticidal Properties
The compound has been explored for its potential use as an insecticide. Pyrrolidine derivatives have shown effectiveness in controlling agricultural pests through mechanisms that disrupt their biological processes.
Data Table: Insecticidal Efficacy of Pyrrolidine Derivatives
| Compound Name | Target Pest | Mechanism of Action | Efficacy (LD50) |
|---|---|---|---|
| Compound A | Aphids | Disruption of neurotransmitter release | 15 mg/kg |
| Compound B | Leafhoppers | Inhibition of chitin synthesis | 10 mg/kg |
Material Science Applications
1. Polymer Synthesis
Pyrrolidine derivatives are also utilized in the synthesis of advanced materials, including polymers with enhanced mechanical properties. The incorporation of pyrrolidine units into polymer backbones can significantly improve flexibility and strength.
Case Study:
- Application: Synthesis of flexible polymers
- Findings: Polymers containing pyrrolidine exhibited a 30% increase in tensile strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
PHA-665752
PF-2341066
- Structure : Features a piperidine ring instead of pyrrolidine, with a fluorophenyl group and a pyrazole substituent.
- Key Features : The fluorine atom increases metabolic stability, and the pyrazole ring may enhance selectivity for c-Met over other kinases.
- Activity : Reported to exhibit potent inhibitory activity against c-Met in preclinical studies .
Comparison with Target Compound :
- The target compound lacks the sulfonyl and indole groups seen in PHA-665752 but shares the pyrrolidine core. Its 3,4-dimethylphenyl substituent on pyridine may mimic the aromatic interactions of dichlorophenyl/fluorophenyl groups in c-Met inhibitors. However, the absence of a sulfonyl or pyrazole group could reduce binding affinity or selectivity.
Pyridine-Pyrrolidine Hybrids from Catalogs
1-(2-Methoxy-6-(Pyrrolidin-1-yl)Pyridin-3-yl)Ethanone
(6-(3-((tert-Butyldimethylsilyloxy)Methyl)Pyrrolidin-1-yl)-2-Fluoropyridin-3-yl)Methanol
Comparison with Target Compound :
- The target compound’s 3,4-dimethylphenyl group provides greater steric bulk compared to methoxy or fluorine substituents, which may influence receptor binding. Its lack of protective groups (e.g., silyl) simplifies synthesis but limits modular derivatization.
Biological Activity
Pyrrolidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- is particularly noteworthy for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from recent studies and patent literature.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a pyridine moiety and a dimethylphenyl group. Its chemical formula is . The presence of these functional groups contributes to its unique pharmacological profile.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. In particular, structure-activity relationship (SAR) analyses indicate that the presence of electron-donating groups, such as dimethyl substitutions on the phenyl ring, enhances cytotoxicity. One study reported that derivatives with similar structures exhibited IC50 values lower than that of doxorubicin in Jurkat and A-431 cell lines, indicating potent anticancer activity .
2. Antiviral Properties
Pyrrolidine derivatives have also been investigated for their antiviral properties. Certain analogs demonstrated inhibition of viral replication in vitro against HIV-1 and other viruses. The mechanism often involves interference with viral entry or replication processes, which is crucial for developing antiviral therapeutics .
3. Neuroprotective Effects
Compounds containing pyrrolidine structures have been studied for neuroprotective effects in models of neurodegenerative diseases. The activation of NRF2 signaling pathways has been implicated in mitigating oxidative stress-related damage, suggesting that these compounds may offer therapeutic benefits in conditions like Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A compound structurally related to Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- was tested against various cancer cell lines including HT29 (colon cancer) and HepG2 (liver cancer). Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM for HT29 cells, demonstrating its potential as an anticancer agent .
Case Study 2: Antiviral Activity
In a study assessing the antiviral efficacy of pyrrolidine derivatives against HIV-1, one derivative exhibited an IC50 value of 0.23 µM, showcasing its potential as a lead compound for further development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
